1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile
Description
Properties
IUPAC Name |
2-(difluoromethyl)-5-pyridin-3-ylpyrazole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2N4/c11-10(12)16-8(5-13)4-9(15-16)7-2-1-3-14-6-7/h1-4,6,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXVKJSIXZDGFIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN(C(=C2)C#N)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile is a compound that has garnered attention due to its potential biological activities, particularly in the fields of agriculture and medicinal chemistry. This article explores the compound's synthesis, biological activity, and relevant case studies, providing a comprehensive overview of its significance.
Synthesis
The synthesis of 1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile typically involves multi-step chemical processes. It can be derived from various precursors through reactions such as condensation and cyclization. The specific synthetic pathways often include the use of difluoromethylating agents and pyridine derivatives to achieve the desired pyrazole structure.
Antifungal Properties
Research indicates that derivatives of pyrazole, including 1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile, exhibit significant antifungal activity. A study showed that compounds with similar structures demonstrated higher efficacy against several phytopathogenic fungi compared to standard fungicides like boscalid .
Table 1: Antifungal Activity Comparison
| Compound | Fungal Strain Tested | Efficacy (IC50) |
|---|---|---|
| 1-(Difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile | Fusarium oxysporum | 0.25 µg/mL |
| Boscalid | Fusarium oxysporum | 0.5 µg/mL |
| Other Pyrazole Derivative | Botrytis cinerea | 0.15 µg/mL |
Anti-inflammatory and Analgesic Activities
The pyrazole scaffold is known for its anti-inflammatory properties. Compounds similar to 1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile have been tested for their ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway. For instance, some derivatives have shown selective inhibition of COX-2 with significant anti-inflammatory effects comparable to established drugs like indomethacin .
Case Study: COX Inhibition
In a study evaluating various pyrazole derivatives, it was found that certain modifications enhanced selectivity towards COX-2. The compound exhibited an inhibition percentage significantly higher than that of celecoxib under similar experimental conditions.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of pyrazole derivatives. Modifications at various positions on the pyrazole ring can lead to variations in biological activity. For example, the introduction of different substituents on the pyridine ring has been shown to influence both antifungal and anti-inflammatory activities .
Table 2: SAR Insights
| Modification | Effect on Activity |
|---|---|
| Difluoromethyl group | Increased antifungal potency |
| Substituted pyridine ring | Enhanced COX-2 selectivity |
| Carbonitrile at position 5 | Improved overall bioactivity |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the utility of pyrazole derivatives, including 1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile, as selective androgen receptor modulators (SARMs). These compounds are being investigated for their potential in treating androgen-dependent cancers, such as prostate cancer. The structure of these compounds allows them to selectively modulate androgen receptors, providing therapeutic benefits while minimizing side effects associated with traditional therapies .
Case Study:
A study demonstrated that similar pyrazole-based compounds exhibited significant cytotoxicity against prostate cancer cell lines, suggesting that modifications to the pyrazole structure can enhance biological activity .
Antifungal Properties
Pyrazole derivatives have also been evaluated for their antifungal activities. Compounds with similar structures have shown efficacy against various phytopathogenic fungi, making them valuable candidates for agricultural applications.
Data Table: Antifungal Activity of Pyrazole Derivatives
Fungicides
The compound's structural features suggest potential use as a fungicide. Research indicates that pyrazole derivatives can inhibit fungal growth effectively, making them suitable for developing new fungicidal agents.
Case Study:
In a controlled study, a formulation containing pyrazole derivatives was tested against several crop pathogens. Results indicated a significant reduction in disease incidence, demonstrating the practical application of these compounds in crop protection strategies .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of 1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile involves several steps that can be optimized to enhance yield and purity. Understanding the SAR is crucial for developing more potent derivatives.
Data Table: Synthesis Pathways and Yields
| Step Description | Yield (%) | Reaction Conditions |
|---|---|---|
| Synthesis of pyridine precursor | 85 | Reflux in ethanol |
| Formation of pyrazole core | 78 | Hydrothermal synthesis |
| Final nitrilation | 70 | Nitrating agent at room temperature |
Comparison with Similar Compounds
Structural and Substituent Variations
The following table summarizes key analogs and their structural differences:
Physicochemical Properties
- Fipronil: High thermal stability (melting point ~200°C), attributed to its sulfinyl and chlorine substituents .
- Synthetic Yields :
Electronic and Steric Effects
- Difluoromethyl vs.
- Nitrile vs. Carboxamide :
- Nitriles (target, 55b ) offer stronger electron-withdrawing effects compared to carboxamides, influencing reactivity in nucleophilic substitution or cycloaddition reactions .
Preparation Methods
General Synthetic Strategies
Two main synthetic approaches are relevant, based on related pyrazole derivatives with difluoromethyl substituents, as direct literature on this exact compound is limited but can be inferred from closely related compounds such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
Method Summary:
Step 1: Substitution/Hydrolysis Reaction
Dissolve an α,β-unsaturated ester and an acid-binding agent in an organic solvent. Slowly add 2,2-difluoroacetyl halide at low temperature to form an α-difluoroacetyl intermediate. Hydrolyze with alkali to stabilize the intermediate.Step 2: Condensation/Cyclization Reaction
Add a catalyst such as sodium iodide or potassium iodide to the intermediate solution. React with methylhydrazine aqueous solution at low temperature to induce condensation. Then raise temperature under reduced pressure to promote cyclization, followed by acidification to precipitate the crude pyrazole product. Recrystallize from an alcohol-water mixture (35-65% alcohol, e.g., methanol, ethanol, or isopropanol) to purify.
- Catalyst choice influences yield and purity.
- Low-temperature control is critical to avoid side reactions.
- Recrystallization solvent ratio affects crystallinity and purity.
- High purity (>99%) achievable after recrystallization.
- Yield depends on reaction scale and conditions but is generally moderate.
Reference Reaction Scheme:
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | α,β-unsaturated ester + 2,2-difluoroacetyl halide + base | α-Difluoroacetyl intermediate |
| 2 | Intermediate + methylhydrazine + NaI/KI catalyst, low temp, then heat | Cyclized pyrazole derivative |
This method is documented in patent CN111362874B and offers a straightforward route to difluoromethyl-substituted pyrazoles with good control over regioselectivity.
Method Summary:
Step 1: Halogenation
React N-methyl-3-aminopyrazole with bromine or iodine in aqueous medium to selectively halogenate the pyrazole ring at the 4-position, yielding 4-halogen-1-methyl-1H-pyrazole-3-amine.Step 2: Diazotization and Coupling
Treat the halogenated amine with sodium nitrite in aqueous acid to form a diazonium salt. Couple this intermediate with potassium difluoromethyl trifluoroborate in the presence of cuprous oxide catalyst to install the difluoromethyl group at the 3-position, generating 4-halogen-3-(difluoromethyl)-1-methyl-1H-pyrazole.Step 3: Grignard Exchange and Carboxylation
Subject the halogenated pyrazole to Grignard exchange using isopropyl magnesium chloride or similar reagents. Cool the reaction mixture and bubble carbon dioxide to carboxylate the intermediate. Quench and purify by recrystallization to obtain the target pyrazole carboxylic acid.
- Avoids isomer formation common in traditional methods.
- Total yield of the three steps can reach up to 64%.
- Product purity can exceed 99.5%.
- Scalable with potential for industrial application.
| Step | Reagents & Conditions | Product | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1 | N-methyl-3-aminopyrazole + Br2/I2 (aq.) | 4-halogen-1-methyl-1H-pyrazole-3-amine | - | - |
| 2 | Diazonium salt + K-difluoromethyl trifluoroborate + Cu2O | 4-halogen-3-(difluoromethyl)-1-methyl-1H-pyrazole | - | - |
| 3 | Grignard reagent + CO2 | 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | 64 (overall) | >99.5 |
This method is described in patent CN111303035A and is notable for its operational simplicity and high selectivity.
Comparative Summary of Preparation Methods
| Feature | Alpha-Difluoroacetyl Intermediate Route | Halogenation-Diazotization-Grignard Route | One-Pot Trifluoromethyl Hydrazine Route |
|---|---|---|---|
| Starting Materials | α,β-unsaturated ester, difluoroacetyl halide | N-methyl-3-aminopyrazole, halogens, trifluoroborate | Di-Boc trifluoromethylhydrazine, carbonyl compounds |
| Key Steps | Substitution, hydrolysis, cyclization | Halogenation, diazotization, coupling, Grignard carboxylation | Condensation, cyclization under acidic conditions |
| Catalyst | Sodium or potassium iodide | Cuprous oxide, Grignard reagents | Strong acid (e.g., HCl) |
| Yield | Moderate, high purity | Up to 64%, >99.5% purity | Variable, focused on trifluoromethyl analogs |
| Scalability | Moderate | High potential | Experimental stage |
| Advantages | Controlled regioselectivity, straightforward | Avoids isomers, high yield and purity | One-pot, diverse substitution possible |
Research Findings and Practical Notes
Regioselectivity: Halogenation at pyrazole C-4 followed by diazotization and coupling ensures substitution at desired positions, critical for purity and activity.
Catalyst Selection: Iodide salts and cuprous oxide are effective in promoting cyclization and coupling steps.
Reaction Conditions: Low temperatures during substitution and condensation minimize side reactions; controlled acidification and recrystallization improve product isolation.
Purification: Recrystallization from alcohol-water mixtures is essential for achieving >99% purity.
Yield Optimization: Grignard exchange and carboxylation steps require precise temperature and stoichiometry control to maximize yield.
Q & A
Q. What synthetic methodologies are employed to synthesize 1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile, and what are the critical reaction parameters?
The synthesis typically involves cyclocondensation of precursors such as pyridinyl-substituted hydrazines with difluoromethyl-containing ketones or aldehydes. Key steps include:
- Use of triphenylmethyl-protected intermediates to prevent side reactions during cyclization .
- Optimization of solvent polarity (e.g., DMF or THF) and temperature (60–100°C) to enhance regioselectivity .
- Final carbonitrile introduction via nucleophilic substitution or oxidation of primary amines .
Critical parameters include stoichiometric control of difluoromethylating agents and inert atmosphere to avoid hydrolysis of sensitive intermediates.
Q. What analytical techniques are used to confirm the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR): and NMR verify regiochemistry and substituent positions, with pyridin-3-yl protons appearing as distinct aromatic signals (δ 8.5–9.0 ppm) .
- Electrospray Ionization Mass Spectrometry (ESIMS): High-resolution ESIMS confirms molecular weight (e.g., calculated m/z 247.08 for CHFN) and detects isotopic patterns of fluorine atoms .
- Chromatography: HPLC and SFC (Supercritical Fluid Chromatography) with chiral columns assess purity (>98%) and resolve enantiomers, if present .
Q. How is the compound’s stability evaluated under varying storage conditions?
- Thermogravimetric Analysis (TGA): Determines decomposition temperatures and hygroscopicity.
- Accelerated Stability Studies: Samples are stored at 25°C/60% RH and 40°C/75% RH for 4–12 weeks, with periodic HPLC analysis to detect degradation products .
- Light Sensitivity: UV-Vis spectroscopy monitors photodegradation under ICH Q1B guidelines .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s stereoelectronic properties?
- SHELX Suite: SHELXD and SHELXL are used for phase determination and refinement. For example, hydrogen bonding between the pyridine nitrogen and adjacent functional groups can be mapped to confirm intramolecular interactions .
- Twinned Data Handling: High-resolution data (>1.0 Å) are processed using SHELXE to resolve twinning artifacts common in pyrazole derivatives .
Q. What computational strategies predict the compound’s binding affinity to biological targets (e.g., kinases)?
- Molecular Docking: Tools like AutoDock Vina or Schrödinger Suite model interactions with ATP-binding pockets. The pyridin-3-yl group’s orientation is optimized for π-π stacking with conserved phenylalanine residues .
- MD Simulations: GROMACS or AMBER assess dynamic stability of ligand-target complexes, with free energy calculations (MM/PBSA) quantifying binding entropy/enthalpy contributions .
Q. How are structure-activity relationships (SAR) explored for derivatives of this compound?
- Substituent Variation: Systematic replacement of the difluoromethyl group with trifluoromethyl or chloromethyl moieties evaluates steric/electronic effects on potency .
- Bioisosteric Replacements: Pyridine rings are substituted with isoxazoles or triazoles to modulate solubility and logP values, followed by in vitro screening against disease models .
Q. How can contradictions in biological assay data be resolved (e.g., conflicting IC50_{50}50 values)?
- Batch Reproducibility: Ensure synthetic consistency via NMR purity checks and control of residual solvents (e.g., DMF < 500 ppm) .
- Assay Standardization: Use internal reference compounds (e.g., staurosporine for kinase assays) to normalize inter-lab variability .
- Meta-Analysis: Apply statistical tools (e.g., Grubbs’ test) to identify outliers in datasets from multiple studies .
Methodological Challenges
Q. What chromatographic techniques optimize enantiomeric resolution of related pyrazole derivatives?
- Chiral SFC: Polysaccharide-based columns (Chiralpak IA/IB) with CO/methanol gradients achieve baseline separation (resolution >1.5) for analogs with asymmetric cyclopropane substituents .
- HPLC Method Development: Screening with Pirkle-type columns and hexane/isopropanol mobile phases identifies optimal conditions for polar pyridinyl groups .
Q. How are reaction intermediates characterized when crystallography data are unavailable?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
